Neocryptomerin

Description

Structure

3D Structure

Properties

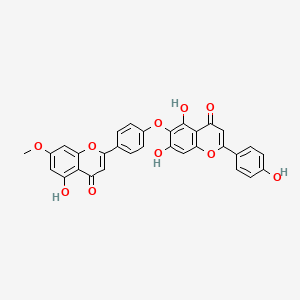

Molecular Formula |

C31H20O10 |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

5,7-dihydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenoxy]-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C31H20O10/c1-38-19-10-20(33)28-21(34)12-24(40-26(28)11-19)16-4-8-18(9-5-16)39-31-23(36)14-27-29(30(31)37)22(35)13-25(41-27)15-2-6-17(32)7-3-15/h2-14,32-33,36-37H,1H3 |

InChI Key |

YEMFTKDEHYFESW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Biological Landscape of Neocryptomerin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocryptomerin, a naturally occurring biflavonoid, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities. This document summarizes key chemical identifiers, presents available quantitative data on its bioactivity, and outlines experimental methodologies to facilitate further research and development.

Chemical Structure and Identification

This compound is a biflavonoid characterized by the linkage of two flavonoid moieties. Its precise chemical identity is established through various identifiers, providing a standardized basis for research and regulatory purposes.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 20931-36-6 |

| Molecular Formula | C₃₁H₂₀O₁₀ |

| Molecular Weight | 552.48 g/mol |

| SMILES | OC1=CC(OC)=CC(OC(C2=CC=C(OC3=C(O)C4=C(OC(C5=CC=C(O)C=C5)=CC4=O)C=C3O)C=C2)=C6)=C1C6=O |

| InChI Key | (Generated from SMILES) |

Biological Activities and Therapeutic Potential

Preliminary studies, primarily computational, suggest that this compound possesses promising biological activities, particularly in the realms of oncology and virology.

Anticancer Activity

While specific experimental data on this compound's anticancer effects are limited, computational studies have pointed towards its potential as a cytotoxic agent against various cancer cell lines. The proposed mechanism of action, based on in silico modeling, involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Further experimental validation is necessary to elucidate the precise mechanisms and determine the potency of this compound as an anticancer agent.

Antiviral Activity against SARS-CoV-2

Molecular docking studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. These computational models suggest that this compound can bind to the active site of Mpro, thereby inhibiting its function. However, these findings are yet to be substantiated by in vitro or in vivo experimental data.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, standardized experimental protocols are essential. The following sections outline general methodologies for assessing cytotoxicity and performing molecular docking studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.

Neocryptomerin and Isocryptomerin: A Technical Guide to Their Natural Sources, Discovery, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of neocryptomerin and the closely related, well-documented biflavonoid, isocryptomerin. While information on this compound is sparse and suggests it may be a rare compound or a potential misnomer in some contexts, isocryptomerin has been isolated from several plant species and characterized for its biological activities. This document will synthesize the available scientific literature, presenting data on their natural sources, discovery, and biological effects, with a focus on isocryptomerin due to the wealth of available data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts.

Discovery and Natural Sources

This compound

The discovery of this compound is not well-documented in publicly available scientific literature. It has been listed as a chemical constituent of Podocarpus macrophyllus, commonly known as the Buddhist pine or yew plum pine.[1] Further details regarding its specific isolation and characterization from this source are limited.

Isocryptomerin

Isocryptomerin is a biflavonoid that has been identified in several plant species. Its discovery is linked to phytochemical studies of these plants. The primary natural sources of isocryptomerin include:

-

Selaginella tamariscina : This species of spikemoss is a well-established source of isocryptomerin, and much of the research on this compound's biological activity has been conducted on extracts from this plant.[2][3][4]

-

Taxodium mucronatum (Montezuma cypress)[5]

-

Selaginella denticulata [5]

Physicochemical Properties

Isocryptomerin is classified as a flavonoid. Its chemical structure and properties are available in public chemical databases.

Table 1: Physicochemical Properties of Isocryptomerin

| Property | Value | Source |

| Molecular Formula | C31H20O10 | PubChem |

| IUPAC Name | 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | PubChem |

Biological Activities and Mechanism of Action

Isocryptomerin has demonstrated a range of biological activities, with a significant focus on its antimicrobial properties.

Antifungal Activity

Isocryptomerin exhibits potent antifungal activity, particularly against the human pathogenic yeast Candida albicans.[2][3]

Mechanism of Action: Studies have shown that isocryptomerin's antifungal effect is due to its ability to disrupt the fungal plasma membrane.[2][3] This membrane-disruption mechanism is energy-independent and does not cause significant hemolysis of human red blood cells, suggesting a degree of selectivity for fungal membranes.[2][3]

The proposed mechanism involves the depolarization of the fungal plasma membrane.[2][3]

Caption: Proposed mechanism of isocryptomerin's antifungal activity.

Antibacterial Activity

Isocryptomerin has also been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Notably, it is effective against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[4]

Synergistic Activity: Research has indicated that isocryptomerin exhibits synergistic activity when combined with conventional antibiotics like cefotaxime against MRSA.[4] This suggests its potential use in combination therapies to combat antibiotic resistance.

Table 2: Antibacterial Activity of Isocryptomerin

| Bacterial Strain | Activity | Source |

| Gram-positive bacteria | Potent | [4] |

| Gram-negative bacteria | Potent | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent | [4] |

Experimental Protocols

Isolation of Isocryptomerin from Selaginella tamariscina

Caption: General workflow for the isolation of isocryptomerin.

Antifungal Susceptibility Testing

The antifungal activity of isocryptomerin can be determined using standard methods such as broth microdilution assays as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

-

Preparation of Fungal Inoculum: Candida albicans is cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a suspension is prepared and adjusted to a specific concentration (e.g., 10^3 cells/mL).

-

Preparation of Isocryptomerin Solutions: A stock solution of isocryptomerin in a suitable solvent (e.g., DMSO) is prepared and serially diluted in the test medium.

-

Microdilution Assay: The fungal inoculum is added to microtiter plate wells containing the serially diluted isocryptomerin.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of isocryptomerin that visibly inhibits fungal growth.

Membrane Depolarization Assay

The effect of isocryptomerin on fungal plasma membrane potential can be assessed using a fluorescent dye such as bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC4(3)].

Protocol Outline:

-

Fungal Cell Preparation: Candida albicans cells are harvested, washed, and resuspended in a suitable buffer.

-

Treatment: The fungal suspension is treated with varying concentrations of isocryptomerin.

-

Staining: The fluorescent dye DiBAC4(3) is added to the cell suspension. This dye enters depolarized cells and exhibits increased fluorescence.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence indicates membrane depolarization.

Future Directions

The documented biological activities of isocryptomerin, particularly its antifungal and antibacterial properties, warrant further investigation. Future research should focus on:

-

Elucidating the precise molecular interactions of isocryptomerin with fungal and bacterial membranes.

-

Conducting in vivo studies to evaluate the efficacy and safety of isocryptomerin in animal models of infection.

-

Exploring the synergistic potential of isocryptomerin with a broader range of antimicrobial agents.

-

Investigating the phytochemistry of Podocarpus macrophyllus to confirm the presence and structure of this compound and to explore its potential biological activities.

Conclusion

Isocryptomerin is a promising natural product with demonstrated antifungal and antibacterial activities. Its mechanism of action, involving the disruption of microbial cell membranes, makes it an interesting candidate for the development of new anti-infective agents, especially in an era of growing antimicrobial resistance. While the identity and activity of this compound remain to be fully elucidated, the study of related biflavonoids like isocryptomerin provides a strong foundation for future research in this area.

References

- 1. PBuddhist pine / podocarpus macrophyllus / buddha pine: Philippine Medicinal Herbs / StuartXchange [stuartxchange.org]

- 2. researchgate.net [researchgate.net]

- 3. Isocryptomerin, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and synergistic activity of isocryptomerin isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isocryptomerin | C31H20O10 | CID 5318537 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Biflavonoids from Selaginella, with a Focus on Isocryptomerin

A Note on Nomenclature: Initial searches for "Neocryptomerin" yielded limited and often contradictory results, frequently redirecting to the similarly named but distinct compound "Neocryptolepine." It is highly probable that "this compound" is a misspelling of "Isocryptomerin," a known biflavonoid isolated from plants of the Selaginella genus. This guide will therefore focus on the available data for Isocryptomerin and related biflavonoids found in Selaginella tamariscina, a plant recognized for its rich composition of these compounds.

Physicochemical Properties of Isocryptomerin

Table 1: Physical and Chemical Properties of Isocryptomerin

| Property | Value | Source |

| Molecular Formula | C31H20O10 | PubChem[1] |

| Molecular Weight | 552.5 g/mol | PubChem[1] |

| IUPAC Name | 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | PubChem[1] |

| Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | PubChem[1] |

Note: Melting point, boiling point, and specific solubility data for Isocryptomerin are not consistently reported in the available literature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of natural products. While complete, readily accessible spectra for Isocryptomerin are scarce, the following provides an overview of the expected spectroscopic characteristics based on its chemical class and available literature.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the structure of organic molecules. A critical review of previously published ¹H-NMR data for Isocryptomerin suggests that careful analysis is required for accurate structural assignment.[2] The spectra of biflavonoids are typically complex due to the number of aromatic and hydroxyl protons and carbons.

2.2. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For a biflavonoid like Isocryptomerin, the IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of Isocryptomerin, confirming its molecular formula.

Experimental Protocols

3.1. Isolation of Biflavonoids from Selaginella tamariscina

While a specific protocol for the isolation of Isocryptomerin is not detailed, a general procedure for extracting biflavonoids from Selaginella tamariscina can be outlined as follows. This is a representative workflow and would require optimization for the specific target compound.

Caption: General workflow for the isolation of biflavonoids from Selaginella tamariscina.

This process typically involves:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol.[3]

-

Partitioning: The crude extract is then partitioned between an aqueous phase and a less polar organic solvent, like ethyl acetate, to separate compounds based on their polarity. Biflavonoids are typically enriched in the ethyl acetate fraction.[3]

-

Chromatography: The ethyl acetate fraction is subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate the complex mixture of compounds.[4]

-

Purification: Further purification using techniques like Sephadex column chromatography or high-performance liquid chromatography (HPLC) is employed to isolate individual biflavonoids.[4]

Biological Activity and Signaling Pathways

Biflavonoids from Selaginella species, including those from S. tamariscina, have been reported to possess a range of biological activities, notably anti-inflammatory and anticancer effects.[5][6][7]

4.1. Anticancer and Anti-inflammatory Mechanisms

Studies on biflavonoids isolated from Selaginella tamariscina, such as hinokiflavone and its derivatives, have shown that they can suppress the production of inflammatory mediators.[6] The mechanism of action often involves the modulation of key signaling pathways. For instance, some biflavonoids have been found to inhibit the activation of nuclear factor-κB (NF-κB) and extracellular signal-regulated kinases (ERK) 1/2.[6][8] Amentoflavone, another prominent biflavonoid from this plant, is known to mediate its anti-cancer activity through various signaling pathways including ERK and PI3K/Akt.

The following diagram illustrates a simplified representation of how biflavonoids from Selaginella may exert their anti-inflammatory effects through the ERK/NF-κB signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway of biflavonoids from S. tamariscina.

This pathway illustrates that upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), a cascade involving TLR4, ERK 1/2, and the IKK complex is activated. This leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Biflavonoids from S. tamariscina have been shown to inhibit the activation of ERK and IKK, thereby blocking this inflammatory cascade.[6][8]

References

- 1. Isocryptomerin | C31H20O10 | CID 5318537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biflavonoids isolated from Selaginella tamariscina regulate the expression of matrix metalloproteinase in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biflavonoids Isolated from Selaginella tamariscina and Their Anti-Inflammatory Activities via ERK 1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biflavonoids Isolated from Selaginella tamariscina and Their Anti-Inflammatory Activities via ERK 1/2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Neocryptomerin: A Technical Guide for Researchers

IUPAC Name: 5,7-dihydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenoxy]-2-(4-hydroxyphenyl)chromen-4-one

CAS Number: 20931-36-6

This technical guide provides an in-depth overview of Neocryptomerin, a biflavonoid compound of interest to researchers in drug discovery and development. This document outlines its chemical identity, biological activities with available quantitative data, a general protocol for its isolation, and its putative mechanism of action within key signaling pathways.

Quantitative Biological Activity Data

This compound has demonstrated potential as both an anticancer and antimicrobial agent. The following tables summarize the available quantitative data on its biological activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Data not available | |

| HepG2 | Liver Cancer | Data not available | |

| MCF-7 | Breast Cancer | Data not available | |

| HCT116 | Colon Cancer | Data not available |

No specific IC50 values for this compound against various cancer cell lines were found in the reviewed literature. The table is presented as a template for future data acquisition.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Data not available | |

| Escherichia coli | Gram-negative | Data not available | |

| Pseudomonas aeruginosa | Gram-negative | Data not available | |

| Bacillus subtilis | Gram-positive | Data not available |

While this compound is reported to have antibacterial properties, specific Minimum Inhibitory Concentration (MIC) values were not available in the public domain at the time of this review. This table serves as a placeholder for such data.

Experimental Protocols

Isolation of this compound from Selaginella tamariscina

The following is a generalized protocol for the isolation and purification of this compound from its natural source, Selaginella tamariscina. This protocol is based on common phytochemical extraction and isolation techniques.

1. Plant Material Collection and Preparation:

- Collect fresh, healthy aerial parts of Selaginella tamariscina.

- Wash the plant material thoroughly with distilled water to remove any debris.

- Air-dry the plant material in the shade at room temperature for several days until completely dry.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material with 95% ethanol (e.g., 1 kg of powder in 5 L of ethanol) at room temperature for 72 hours with occasional stirring.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

3. Fractionation:

- Suspend the crude ethanol extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

- Collect each fraction and concentrate them to dryness using a rotary evaporator.

4. Chromatographic Purification:

- Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography over a silica gel (100-200 mesh) column.

- Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20, v/v).

- Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

- Pool the fractions showing a spot corresponding to a reference standard of this compound.

- Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and by comparison with published data.

Signaling Pathway and Mechanism of Action

This compound has been implicated in the modulation of the EGFR/PI3K/AKT signaling pathway, which is a critical pathway in the regulation of cell growth, proliferation, and survival, and is often dysregulated in cancers such as Non-Small Cell Lung Cancer (NSCLC).

Putative Mechanism of this compound in the EGFR/PI3K/AKT Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the EGFR/PI3K/AKT signaling cascade. It is hypothesized that this compound may exert its anticancer effects by inhibiting key components of this pathway.

Caption: Proposed inhibitory action of this compound on the EGFR/PI3K/AKT signaling pathway.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are generalized and may require optimization. The proposed mechanism of action is based on preliminary findings and requires further validation.

Unveiling the Bioactive Potential of Cryptomeria japonica Constituents: A Proxy for Understanding Neocryptomerin

Disclaimer: Extensive literature searches for "Neocryptomerin" did not yield specific studies on its biological activities. It is possible that this is a novel, rare, or previously uncharacterized compound. This technical guide therefore provides an in-depth overview of the biological activities of compounds isolated from Cryptomeria japonica, the likely botanical source of a compound with this name, and the closely related biflavonoid, isocryptomerin. This information serves as a valuable starting point for researchers interested in the potential therapeutic applications of this compound and related molecules.

This guide summarizes the key findings on the anti-cancer, anti-inflammatory, and antimicrobial properties of constituents from Cryptomeria japonica and isocryptomerin, presenting quantitative data, experimental protocols, and signaling pathways to facilitate further research and drug development.

Anti-Cancer Activity

Extracts from Cryptomeria japonica and its isolated compounds have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data for Anti-Cancer Activity

| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |

| Ferruginol | Small-cell lung cancer cell lines | Cytotoxic | Not Specified | [1] |

| Cryptotrione | Oral cancer cells | Cytotoxic | Not Specified | [1] |

| 6-hydroxy-5,6-dehydrosugiol | Prostate cancer cells | Cytotoxic | Not Specified | [1] |

| Various Compounds from C. japonica | MOLM-13 leukemia cells | Low-to-moderate cytotoxic activity | Not Specified | [1] |

Experimental Protocols

Cytotoxicity Assays:

The cytotoxic activity of compounds isolated from Cryptomeria japonica was evaluated against various cancer cell lines.[1] A common method for assessing cytotoxicity is the MTT assay.

-

Cell Culture: Cancer cell lines (e.g., MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of some compounds from Cryptomeria japonica are associated with the activation of cell death pathways.[1] For instance, the diterpenoid ferruginol has been shown to activate cell death processes in small-cell lung cancer cell lines.[1]

Caption: Ferruginol-induced cancer cell death pathway.

Anti-inflammatory Activity

Several terpenes isolated from the wood of Cryptomeria japonica have exhibited significant anti-inflammatory properties.[1]

Experimental Protocols

Assessment of Anti-inflammatory Activity:

The anti-inflammatory activity of compounds can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells (e.g., macrophages).

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation and Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Measurement of Inflammatory Mediators: The production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6) in the cell culture supernatant or cell lysates is quantified using methods like the Griess assay (for NO) and ELISA (for cytokines).[1]

-

Data Analysis: The inhibitory effect of the compounds on the production of these inflammatory markers is calculated relative to the stimulated, untreated control.

Signaling Pathways in Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of compounds from Cryptomeria japonica involves the inhibition of pro-inflammatory signaling pathways. For example, (1S,6R)-2,7(14),10-bisabolatrien-1-ol-4-one has been shown to inhibit the production of TNF-α, COX-2, iNOS, and IL-6, and stimulate the production of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[1]

Caption: Anti-inflammatory mechanism of a C. japonica terpene.

Antimicrobial Activity

Isocryptomerin, a biflavonoid isolated from Selaginella tamariscina, has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[2] Methanol extracts from various parts of Cryptomeria japonica have also shown antibacterial activity.[3]

Quantitative Data for Antimicrobial Activity

| Compound/Extract | Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| Isocryptomerin | Gram-positive and Gram-negative bacteria | Antibacterial | Potent | [2] |

| Isocryptomerin | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | Potent | [2] |

| Methanol extracts of C. japonica (various parts) | Staphylococcus aureus | Antibacterial | Strong activity | [3] |

| Exudates from C. japonica bark | Escherichia coli, Staphylococcus aureus, MRSA, S. epidermidis, Enterococcus faecalis | Antibacterial | 25-250 | [4] |

| Ferruginol | Escherichia coli, Staphylococcus aureus, MRSA, S. epidermidis, Enterococcus faecalis | Antibacterial | 12.5-100 | [4] |

| Isopimaric acid | Escherichia coli, Staphylococcus aureus, MRSA, S. epidermidis, Enterococcus faecalis | Antibacterial | 6.25-100 | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method to quantify antimicrobial activity.

-

Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific turbidity.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Synergy Assay:

The synergistic effect of a compound with a conventional antibiotic can be evaluated using the checkerboard method.

-

Checkerboard Setup: A two-dimensional array of serial dilutions of the test compound and an antibiotic is prepared in a 96-well plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension and incubated.

-

Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic). A FIC index of ≤ 0.5 is typically considered synergistic.[2]

Experimental Workflow for Antimicrobial Synergy Testing

Caption: Workflow for assessing synergistic antibacterial activity.

References

- 1. Cytotoxic Natural Products from Cryptomeria japonica (Thunb. ex L.) D.Don - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and synergistic activity of isocryptomerin isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Extracts from Different Parts of Cryptomeria japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Neocryptomerin

Introduction

Neocryptomerin is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid units. These compounds have garnered significant interest from the scientific community due to their diverse pharmacological activities. This document provides a detailed protocol for the total synthesis of this compound, primarily based on the established Ullmann condensation reaction, a cornerstone in the synthesis of C-O-C type biflavonoids. The described methodology is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic protocol of this compound. The synthesis involves the preparation of two key flavone intermediates followed by their coupling and final modification.

| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Synthesis of 8-Hydroxy-4',5,7-trimethoxyflavone | Phloroacetophenone derivative, p-Anisoyl chloride | Pyridine | Pyridine | 120 | 4 | ~70-80 |

| 1b | Synthesis of 4'-Iodo-3'-nitro-5,7-dimethoxyflavone | Resacetophenone derivative, 4-Iodo-3-nitrobenzoyl chloride | Pyridine | Pyridine | 120 | 4 | ~70-80 |

| 2 | Ullmann Condensation | 8-Hydroxy-4',5,7-trimethoxyflavone, 4'-Iodo-3'-nitro-5,7-dimethoxyflavone | K₂CO₃, Copper powder | DMSO | 110 | 1 | ~40-50 |

| 3 | Reduction of Nitro Group | Permethylated 3'-nitrobisflavonyl ether | Na₂S₂O₄ | aq. DMF | 80 | 2 | ~80-90 |

| 4 | Diazotization and Decomposition | 3'-Aminobisflavonyl ether | NaNO₂, H₃PO₂ | Acetic Acid | 0-5 | 1 | ~50-60 |

| 5 | Demethylation (if necessary) | Permethylated this compound | HI, Ac₂O | - | 130-140 | 3 | Variable |

Experimental Protocols

Step 1: Synthesis of Flavone Intermediates

1a. Synthesis of 8-Hydroxy-4',5,7-trimethoxyflavone

-

To a solution of an appropriately substituted phloroacetophenone in anhydrous pyridine, add p-anisoyl chloride.

-

Heat the reaction mixture at 120°C for 4 hours.

-

After cooling, pour the mixture into ice-cold hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the desired flavone.

1b. Synthesis of 4'-Iodo-3'-nitro-5,7-dimethoxyflavone

-

To a solution of an appropriately substituted resacetophenone in anhydrous pyridine, add 4-iodo-3-nitrobenzoyl chloride.

-

Heat the reaction mixture at 120°C for 4 hours.

-

Work up the reaction as described in step 1a to obtain the iodinated and nitrated flavone intermediate.

Step 2: Ullmann Condensation to Form the Biflavonoid Linkage [1]

-

In a round-bottom flask, combine 8-hydroxy-4',5,7-trimethoxyflavone, 4'-iodo-3'-nitro-5,7-dimethoxyflavone, anhydrous potassium carbonate, and activated copper powder.

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the mixture at 110°C for 1 hour with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a large volume of water.

-

Acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and dry.

-

Purify the product by column chromatography on silica gel to obtain the permethylated 3'-nitrobisflavonyl ether.

Step 3: Reduction of the Nitro Group [1]

-

Dissolve the permethylated 3'-nitrobisflavonyl ether in a mixture of dimethylformamide (DMF) and water.

-

Heat the solution to 80°C and add sodium dithionite (Na₂S₂O₄) portion-wise until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3'-aminobisflavonyl ether.

Step 4: Diazotization and Decomposition [1]

-

Dissolve the 3'-aminobisflavonyl ether in acetic acid and cool to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes to form the diazonium salt.

-

Add 50% hypophosphorous acid (H₃PO₂) and allow the reaction to proceed for 1 hour.

-

Extract the product with an organic solvent, wash with water, and dry.

-

Purify by chromatography to obtain the permethylated ether of the target biflavone.

Step 5: Demethylation (if necessary to obtain this compound) [1]

-

To the permethylated biflavone, add a mixture of hydroiodic acid (HI) and acetic anhydride (Ac₂O).

-

Heat the reaction mixture at 130-140°C for 3 hours.

-

Cool the mixture and carefully pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Collect the precipitated solid, wash with water, and purify by chromatography to yield this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the total synthesis of this compound.

Caption: Workflow for the total synthesis of this compound.

References

Application Notes and Protocols for Neocryptomerin Isolation and Purification from Cryptolepis sanguinolenta

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocryptomerin, also known as neocryptolepine or cryptotackieine, is a bioactive indoloquinoline alkaloid isolated from the roots and root bark of Cryptolepis sanguinolenta.[1][2][3][4] This compound, along with its isomers such as cryptolepine and isocryptolepine, has garnered significant interest within the scientific community due to its wide range of pharmacological activities.[5][6] Notably, this compound and its derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, as well as antibacterial and antifungal properties.[2][5] The mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II, and may also be linked to the modulation of the PI3K/AKT/mTOR signaling pathway. These attributes position this compound as a promising candidate for further investigation in drug discovery and development programs.

These application notes provide a comprehensive overview of the isolation and purification of this compound from Cryptolepis sanguinolenta, including detailed experimental protocols, data presentation, and visualization of the experimental workflow and relevant signaling pathways.

Data Presentation

Spectroscopic and Quantitative Data for this compound

The following table summarizes the key analytical data for this compound. Note that specific yield and purity percentages from a standardized extraction process are not extensively reported in the literature and can vary based on the plant material and extraction methodology.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₂N₂ | |

| Molecular Weight | 244.29 g/mol | |

| Appearance | Amorphous yellowish powder | [6] |

| Yield | Not explicitly quantified in literature | |

| Purity | >98% (achievable with described purification) | |

| ¹H NMR (Methanol-d4, 600 MHz) δ (ppm) | 8.84 (s, 1H), 8.04 (d, J=7.7 Hz, 1H), 7.96 (d, J=8.8 Hz, 1H), 7.55 (d, J=7.7 Hz, 1H), 7.49 (t, J=7.7 Hz, 1H), 7.29 (t, J=7.7 Hz, 1H), 7.21 (d, J=2.0 Hz, 1H), 7.11 (dd, J=8.8, 2.0 Hz, 1H), 4.17 (s, 3H) | [7] |

| ¹³C NMR (Methanol-d4, 101 MHz) δ (ppm) | 164.43, 150.76, 145.26, 139.17, 132.42, 132.09, 127.96, 122.21, 121.38, 120.40, 119.53, 116.06, 116.01, 113.84, 99.47, 33.64 | [7] |

| High-Resolution ESI-MS | m/z [M+H]⁺: Found 245.1074, Calc. for C₁₇H₁₃N₂ 245.1079 | [7] |

Note: The NMR data presented is for 3-hydroxyneocryptolepine, a closely related derivative. Specific data for this compound was not available in the searched literature. Researchers should perform their own spectroscopic analysis for structural confirmation.

Experimental Protocols

General Considerations

-

All solvents used should be of analytical or HPLC grade.

-

Plant material (Cryptolepis sanguinolenta roots or root bark) should be properly identified, dried, and finely powdered before extraction.

-

Safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed throughout the procedures.

Protocol 1: Extraction of Crude Alkaloids

This protocol describes the initial extraction of the total alkaloid fraction from the plant material.

Materials:

-

Powdered Cryptolepis sanguinolenta roots

-

Methanol (MeOH)

-

5% Acetic Acid (AcOH)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Soxhlet apparatus

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

pH meter or pH indicator strips

Procedure:

-

Defat the powdered plant material (500 g) with petroleum ether for 8 hours using a Soxhlet apparatus.[1]

-

Air-dry the defatted plant material to remove residual petroleum ether.

-

Extract the marc with methanol (2 x 2 L) for 8 hours in a Soxhlet apparatus.[1]

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a residue (approximately 34 g).[1]

-

Thoroughly mix the residue with 1 L of 5% acetic acid and let it stand overnight.[1]

-

Filter the mixture to separate the acidic solution from the insoluble material.

-

Make the aqueous filtrate basic to a pH of 9.5 by slowly adding concentrated ammonium hydroxide.[1]

-

Extract the basic aqueous solution with chloroform (5 x 200 mL).[1]

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid residue.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the separation of the crude alkaloid mixture using column chromatography.

Materials:

-

Crude alkaloid extract

-

Neutral alumina (for column chromatography)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Glass column for chromatography

-

Fraction collector (optional)

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a slurry of neutral alumina in chloroform.

-

Pack a glass column with the alumina slurry. The size of the column will depend on the amount of crude extract to be separated.

-

Dissolve the crude alkaloid residue in a minimal amount of chloroform and adsorb it onto a small amount of neutral alumina.[1]

-

Carefully load the adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is:

-

100% Chloroform

-

Chloroform:Methanol (99:1)

-

Chloroform:Methanol (98:2)

-

...and so on, up to Chloroform:Methanol (90:10).

-

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a chloroform:methanol (9:1) solvent system.[1]

-

Visualize the spots under a UV lamp.

-

Combine the fractions containing the compound with the Rf value corresponding to this compound.

-

Evaporate the solvent from the combined fractions to obtain a semi-purified this compound fraction.

Protocol 3: Purification of this compound by Preparative Thin-Layer Chromatography (pTLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

-

Semi-purified this compound fraction

-

Preparative TLC plates (silica gel, 0.5-1.0 mm thickness)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Developing tank for pTLC

-

UV lamp (254 nm and 366 nm)

-

Spatula or razor blade

-

Elution solvent (e.g., chloroform:methanol 9:1)

-

Glass wool or cotton plug

-

Filtration apparatus

Procedure:

-

Dissolve the semi-purified this compound fraction in a minimal amount of chloroform:methanol.

-

Carefully apply the dissolved sample as a narrow band onto the baseline of a preparative TLC plate.

-

Allow the solvent to evaporate completely.

-

Place the plate in a developing tank saturated with the mobile phase (chloroform:methanol 9:1).[1]

-

Allow the chromatogram to develop until the solvent front reaches near the top of the plate.

-

Remove the plate from the tank and allow it to air dry in a fume hood.

-

Visualize the separated bands under a UV lamp.

-

Identify the band corresponding to this compound.

-

Carefully scrape the silica gel containing the desired band from the glass plate using a clean spatula or razor blade.

-

Place the collected silica gel in a small column or funnel plugged with glass wool.

-

Elute the this compound from the silica gel with a polar solvent mixture such as chloroform:methanol (9:1).

-

Collect the eluate and evaporate the solvent under reduced pressure to obtain pure this compound.

-

Assess the purity of the final product by analytical HPLC and confirm its identity using spectroscopic methods (NMR, MS).

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound isolation.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound.

References

- 1. interesjournals.org [interesjournals.org]

- 2. Antibacterial and antifungal activities of neocryptolepine, biscryptolepine and cryptoquindoline, alkaloids isolated from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. amm-journal.org [amm-journal.org]

- 5. Design, Synthesis and Biological Evaluation of Neocryptolepine Derivatives as Potential Anti-Gastric Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

High-performance liquid chromatography method for Neocryptomerin

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method for the Determination of Neocryptomerin

For researchers, scientists, and professionals engaged in drug development, this document provides a detailed application note and a robust protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a biflavonoid found in several plant species, including Cryptomeria japonica. Interest in this compound has been growing due to its potential pharmacological activities. Consequently, a reliable and validated analytical method is crucial for its quantification in various samples, including plant extracts and pharmaceutical formulations. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1. A C18 column is used for the separation, with a mobile phase consisting of a gradient of acetonitrile and water containing a small percentage of formic acid to ensure good peak shape.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV-Vis or Diode Array Detector (DAD) |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 80-20% B; 35-40 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 285 nm |

| Injection Volume | 20 µL |

Standard and Sample Preparation

Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from plant material):

-

Air-dry the plant material (e.g., leaves of Cryptomeria japonica) and grind it into a fine powder.

-

Accurately weigh 1.0 g of the powdered material and place it in a flask.

-

Add 50 mL of methanol and sonicate for 30 minutes.

-

Allow the mixture to stand at room temperature for 24 hours.

-

Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Precision (RSD%) | Intraday and Interday precision with Relative Standard Deviation (RSD) ≤ 2%. |

| Accuracy (%) | Recovery between 98% and 102%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | The peak of this compound should be pure and well-resolved from other components in the sample matrix. |

Experimental Protocol

4.1. Preparation of Mobile Phase:

-

To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

-

Mobile Phase B is HPLC-grade acetonitrile.

-

Degas both mobile phases separately using a vacuum filtration system or by sonication before use.

4.2. System Equilibration:

-

Purge the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min to equilibrate the column.

-

Monitor the baseline for stability.

4.3. Calibration Curve Construction:

-

Inject 20 µL of each working standard solution in triplicate.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

4.4. Sample Analysis:

-

Inject 20 µL of the prepared sample solution into the HPLC system.

-

Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Illustrative)

While this compound's specific signaling pathways are a subject of ongoing research, many flavonoids are known to interact with key cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated for this compound.

Caption: Hypothetical signaling pathways modulated by this compound.

Conclusion

The HPLC method described provides a reliable and reproducible approach for the quantitative determination of this compound. The detailed protocol and validation parameters offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately quantify this promising biflavonoid in various matrices.

Application Notes and Protocols for Cell-Based Assays to Determine Neocryptomerin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the cytotoxic effects of Neocryptomerin, a promising natural product with potential anticancer properties. The protocols detailed below are designed to be clear, concise, and reproducible for accurate assessment of cell viability, apoptosis, and cell cycle progression.

Introduction to this compound and its Anticancer Potential

This compound, a natural compound, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. Understanding the mechanisms through which this compound induces cell death is crucial for its development as a potential therapeutic agent. These notes will guide researchers in employing established cell-based assays to quantify its cytotoxic potency and elucidate the underlying molecular pathways.

Quantitative Analysis of this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound.[1][2] The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines, as would be determined by the MTT assay.

| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 9.8 ± 1.2 |

| A549 | Lung Carcinoma | 48 | 22.5 ± 2.5 |

| HCT116 | Colon Carcinoma | 48 | 12.1 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 48 | 18.7 ± 2.1 |

| DU-145 | Prostate Carcinoma | 48 | 14.3 ± 1.7 |

Note: The values presented are for illustrative purposes and actual IC50 values should be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

LDH cytotoxicity assay kit

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (from the kit) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution (from the kit).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4][5][6][7]

Principle: The assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule. The signal intensity is proportional to the caspase-3 activity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Caspase-3 activity assay kit (fluorometric or colorimetric)

-

96-well plates (black plates for fluorescence)

-

Lysis buffer

-

Fluorometer or spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

-

Lyse the cells by adding lysis buffer and incubating on ice.

-

Transfer the cell lysates to a new plate.

-

Add the caspase-3 substrate to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 485/520 nm) or absorbance (e.g., 405 nm).

-

Quantify the fold-increase in caspase-3 activity relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed signaling pathway for this compound-induced cytotoxicity.

Caption: Workflow for assessing this compound cytotoxicity.

Caption: this compound-induced apoptotic signaling pathway.

Discussion of Potential Mechanisms

The cytotoxic effects of this compound are likely mediated through the induction of apoptosis, a form of programmed cell death.[9] This process is often preceded by cell cycle arrest, with many cytotoxic agents causing an accumulation of cells in the G2/M phase.[10][11][12][13]

The intrinsic or mitochondrial pathway of apoptosis is a key mechanism of cell death.[14][15][16] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[14][15][16][17][18] this compound may induce apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[14][15]

Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[19] Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates.[4][19]

Conclusion

The cell-based assays described in these application notes provide a robust framework for investigating the cytotoxic properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of caspase-3 alone is insufficient for apoptotic morphological changes in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 9. Induction of apoptosis in murine and human neuroblastoma cell lines by the enediyne natural product neocarzinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches | Haematologica [haematologica.org]

- 18. New role of the BCL2 family of proteins in the regulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of Necrotic-Like Cell Death by Tumor Necrosis Factor Alpha and Caspase Inhibitors: Novel Mechanism for Killing Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

Neocryptomerin: Application Notes and Protocols for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocryptomerin, a naturally occurring biflavonoid isolated from Selaginella tamariscina, has demonstrated cytotoxic activity against various human cancer cell lines.[1][2] This document provides a comprehensive overview of its application in cancer cell line studies, including summarized quantitative data, detailed experimental protocols for key assays, and visualizations of potential signaling pathways and experimental workflows. These notes are intended to serve as a practical guide for researchers investigating the anti-cancer potential of this compound.

Data Presentation

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data on its activity.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | U251 | Human Glioma | Data not explicitly provided in abstract | [1] |

| This compound | HeLa | Human Cervical Carcinoma | Data not explicitly provided in abstract | [1] |

| This compound | MCF-7 | Human Breast Cancer | Data not explicitly provided in abstract | [1] |

Note: The primary study identifying the cytotoxic activity of this compound did not specify the IC50 values in the abstract. Further investigation of the full-text article is recommended to obtain this specific quantitative data.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound's anti-cancer effects. These are generalized methods based on standard laboratory procedures and should be optimized for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U251, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound from the stock solution in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

PBS

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples within one hour of staining using a flow cytometer.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.

References

Application Notes and Protocols for Neocryptomerin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Neocryptomerin derivatives, focusing on their enhanced bioactivity. This document includes summaries of quantitative data, detailed experimental protocols for key bioassays, and visualizations of the primary signaling pathway and experimental workflows.

Introduction to this compound and its Derivatives

This compound, also known as neocryptolepine, is a polycyclic indoloquinoline alkaloid isolated from the African plant Cryptolepis sanguinolenta.[1][2][3][4] It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent cytotoxic effects against various cancer cell lines, as well as antimicrobial and antifungal properties.[1][5] Structural modification of the this compound scaffold has led to the synthesis of numerous derivatives with improved bioactivity and reduced toxicity, making them promising candidates for further drug development.[2][4][6]

Bioactivity of this compound Derivatives

The primary mechanism of action for many this compound derivatives involves the induction of apoptosis and cell cycle arrest in cancer cells.[2][3][6] Studies have shown that these compounds can interfere with DNA synthesis and topoisomerase II activity.[1][3] Furthermore, recent research has elucidated the role of the PI3K/AKT/mTOR signaling pathway in the cytotoxic effects of certain this compound derivatives.[2][4][6]

Antiproliferative and Cytotoxic Activity

A variety of this compound derivatives have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines. The cytotoxic potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Neocryptolepine | HL-60 (Leukemia) | 12.7 ± 1.3 | [3] |

| Neocryptolepine | MDA-MB-453 (Breast Cancer) | 7.48 ± 4.42 | [3] |

| Derivative 9 | A549 (Lung Cancer) | 0.197 | [2][3] |

| Derivative 10 | A549 (Lung Cancer) | 0.1988 | [2][3] |

| Derivative 9 | BALB/3T3 (Normal Fibroblasts) | 0.138 | [2][3] |

| Derivative 10 | BALB/3T3 (Normal Fibroblasts) | 0.117 | [2][3] |

| Derivative 43 | AGS (Gastric Cancer) | 0.043 | [6] |

| Derivative 65 | AGS (Gastric Cancer) | 0.148 | [6] |

| Derivative 64 | HCT116 (Colorectal Cancer) | 0.33 | [6] |

| Derivative 69 | HCT116 (Colorectal Cancer) | 0.35 | [6] |

Antifungal Activity

Several this compound derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi. The half-maximal effective concentration (EC50) is used to quantify the concentration of a compound that inhibits 50% of fungal growth.

| Derivative | Fungal Species | EC50 (µg/mL) | Reference |

| Derivative 5 | Botrytis cinerea | < 1 | [7] |

| Derivative 21 | Botrytis cinerea | < 1 | [7] |

| Derivative 24 | Botrytis cinerea | 0.07 | [7] |

| Derivative 35 | Rhizoctonia solani | < 1 | [7] |

| Derivative 40 | Fusarium graminearum | < 1 | [7] |

| Derivative 45 | Mycosphaerella melonis | < 1 | [7] |

| Derivative 47 | Sclerotinia sclerotiorum | < 1 | [7] |

Signaling Pathway Modulated by this compound Derivatives

This compound derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, these derivatives can induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.

This compound derivatives inhibit the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Detailed protocols for evaluating the bioactivity of this compound derivatives are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound derivatives

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity